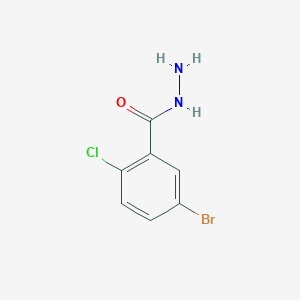

5-Bromo-2-chlorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-chlorobenzohydrazide is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzoic acid and is characterized by the presence of bromo and chloro substituents on the benzene ring, which are believed to contribute to its biological properties.

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-2-chlorobenzohydrazide involves condensation reactions. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through condensation, and their structures were confirmed using spectral data . Similarly, vanadium(V) complexes derived from bromo and chloro-substituted hydrazones were synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using different techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal structure of various derivatives, revealing details such as the trans configuration with respect to the C=N double bond or C–N single bond . Density Functional Theory (DFT) calculations have also been used to explore the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-2-chlorobenzohydrazide derivatives has been explored through their participation in various reactions. For example, the treatment of certain benzodiazepine derivatives with methyl or hexyl tosylate resulted in different products, indicating the influence of substituents on the reaction outcomes . The introduction of chloro or nitro groups to the molecule has been shown to provide high cytotoxicity and selectivity to tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chlorobenzohydrazide derivatives have been characterized using techniques such as RP-HPTLC chromatography to determine lipophilicity , and spectroscopic methods like IR, NMR, and ESI-MS for structural characterization . The presence of bromo and chloro groups in the hydrazone ligands has been suggested to improve antimicrobial properties .

Relevant Case Studies

Several studies have evaluated the biological activities of these compounds. For instance, synthesized hydrazide-hydrazones showed selective cytotoxicity to cancer cell lines, with some exhibiting significant inhibitory effects . The antidiabetic activity of certain derivatives was assessed in vitro, revealing potential as alpha-glucosidase and alpha-amylase inhibitors . Additionally, the analgesic activity of chloro and bromo substituted indanyl tetrazoles was investigated, with one compound showing significant analgesic effects . The antimicrobial activities of vanadium(V) complexes with bromo and chloro-substituted hydrazones were also tested, showing promising results against various microorganisms .

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry - SGLT2 Inhibitors Synthesis

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2-chlorobenzohydrazide, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Chemical Crystallography - Hydrazone Compounds Synthesis

- Summary of Application : 5-Bromo-2-chlorobenzohydrazide is used in the synthesis of hydrazone compounds, specifically N′- (3-Bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide Methanol Solvate and N′- (3,5-Dichloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide Methanol Solvate .

- Methods of Application : The compounds were synthesized by reacting 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde, respectively . The structures of the compounds were characterized by X-ray determination .

- Results or Outcomes : Each compound consists of a hydrazone molecule and a methanol molecule of crystallization . In the crystal structures of both compounds, the adjacent molecules are linked by methanol molecules through N–H···O and O–H···O hydrogen bonds, forming dimers .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-chlorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCYCURWFOZSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394295 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chlorobenzohydrazide | |

CAS RN |

131634-71-4 |

Source

|

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)